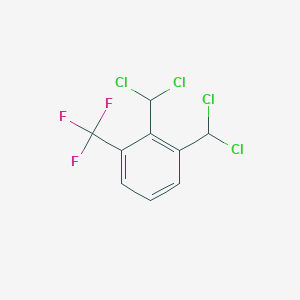
2-Chloro-3,6-bis(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,6-bis(trifluoromethyl)aniline, also known as 2-CBA, is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless liquid that has a low boiling point and is soluble in most organic solvents. Its most notable characteristic is its strong electron-withdrawing ability, which makes it useful for the synthesis of various organic compounds. In addition, 2-CBA has been found to have a variety of biochemical and physiological effects that have been studied in detail in recent years.
科学研究应用
2-Chloro-3,6-bis(trifluoromethyl)aniline is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a strong electron-withdrawing group. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines, due to its ability to stabilize the electron-rich aromatic ring. In addition, this compound is used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the synthesis of dyes and pigments.
作用机制
2-Chloro-3,6-bis(trifluoromethyl)aniline is known to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It has been found to inhibit the activity of enzymes such as cytochrome P450, cyclooxygenase, and monoamine oxidase. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the nervous system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective antioxidant, which means that it can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory and anti-cancer properties, as well as to reduce the risk of cardiovascular disease. In addition, this compound has been found to have neuroprotective effects, which means that it can protect the brain from damage caused by toxins and oxidative stress.
实验室实验的优点和局限性
2-Chloro-3,6-bis(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also a relatively inexpensive compound, which makes it cost-effective for use in research. However, this compound is not suitable for use in experiments involving human subjects, as it has not been tested for safety in humans.
未来方向
In the future, 2-Chloro-3,6-bis(trifluoromethyl)aniline could be used to develop new drugs for the treatment of various diseases. It could also be used in the synthesis of more complex organic compounds, such as polymers and dyes. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various conditions, such as cancer and neurodegenerative diseases. Finally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of enzymes and other biological targets.
合成方法
2-Chloro-3,6-bis(trifluoromethyl)aniline can be synthesized by a number of methods. The most common method is the nucleophilic substitution reaction of 2-chloroaniline with trifluoromethanesulfonic anhydride (TFSA). This reaction produces this compound in high yields with minimal side products. Another method is the reaction of 2-chloroaniline with trifluoromethanesulfonic acid (TFSA) in the presence of a base, such as potassium carbonate. This method produces this compound in lower yields but with fewer side products.
属性
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-5-3(7(10,11)12)1-2-4(6(5)16)8(13,14)15/h1-2H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJTESEYRBHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)





